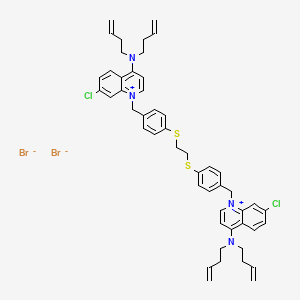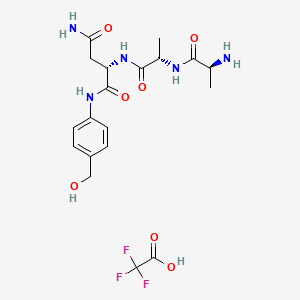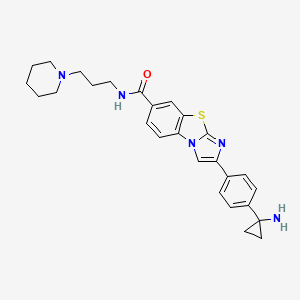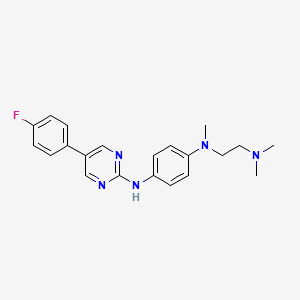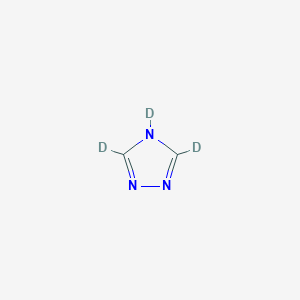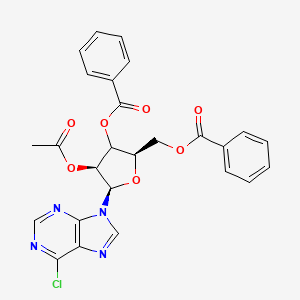
9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective chlorination and glycosylation reactions. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, purine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for nucleic acid binding.
Medicine
Medicinally, compounds like “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” may be explored for their antiviral, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
作用機序
The mechanism of action of purine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit a key enzyme involved in DNA replication, thereby exerting antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-(β-D-Ribofuranosyl)-6-chloropurine: A nucleoside analog with potential antiviral activity.
9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine: Another benzoylated purine derivative with similar synthetic routes.
Uniqueness
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is unique due to its specific acetyl and benzoyl protecting groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
特性
分子式 |
C26H21ClN4O7 |
|---|---|
分子量 |
536.9 g/mol |
IUPAC名 |
[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3/t18-,20?,21+,24-/m1/s1 |
InChIキー |
RIAHWQYBPHENMS-SHAXZFCKSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl |
正規SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


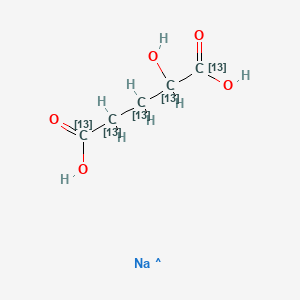
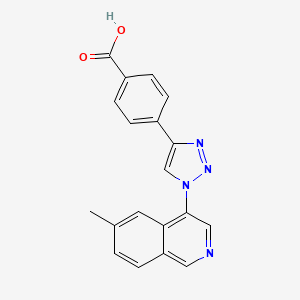
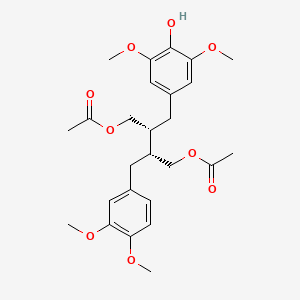
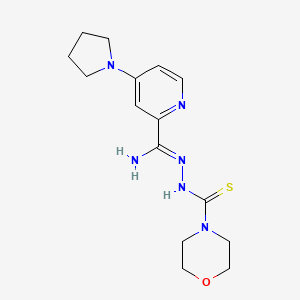

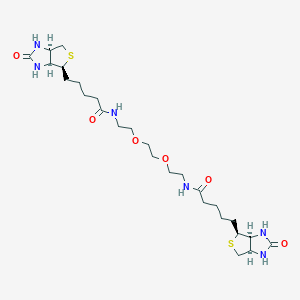
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
